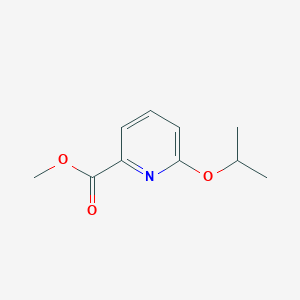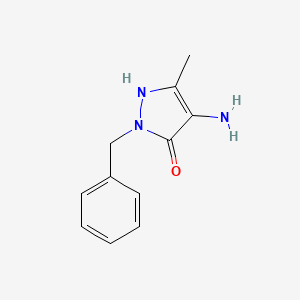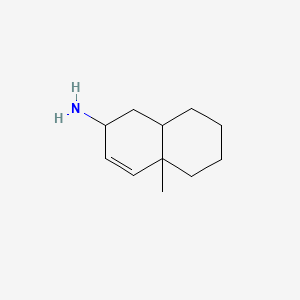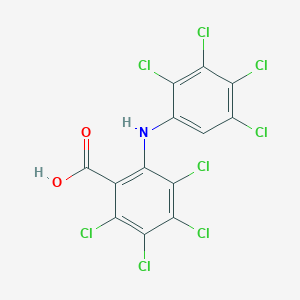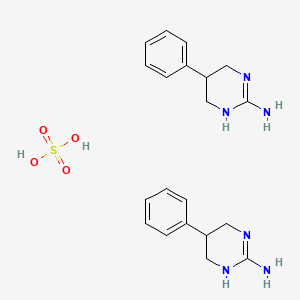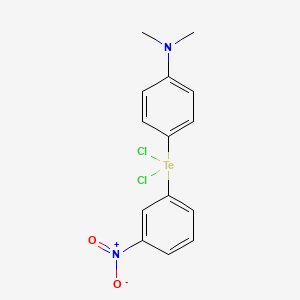
Tellurium, dichloro(p-(dimethylamino)phenyl)(m-nitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tellurium, dichloro(p-(dimethylamino)phenyl)(m-nitrophenyl)- is a complex organotellurium compound It is characterized by the presence of tellurium bonded to two chlorine atoms, a p-(dimethylamino)phenyl group, and an m-nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tellurium, dichloro(p-(dimethylamino)phenyl)(m-nitrophenyl)- typically involves the reaction of tellurium tetrachloride with p-(dimethylamino)phenyl and m-nitrophenyl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the purification of raw materials, controlled reaction conditions to ensure high yield, and purification of the final product to remove any impurities. The exact methods can vary depending on the scale of production and the desired purity of the compound.
化学反应分析
Types of Reactions
Tellurium, dichloro(p-(dimethylamino)phenyl)(m-nitrophenyl)- can undergo various types of chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form lower oxidation state tellurium compounds.
Substitution: Chlorine atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide derivatives, while reduction could produce tellurium hydrides.
科学研究应用
Tellurium, dichloro(p-(dimethylamino)phenyl)(m-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organotellurium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of Tellurium, dichloro(p-(dimethylamino)phenyl)(m-nitrophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic activity, binding to receptor sites, and altering cellular signaling pathways.
相似化合物的比较
Similar Compounds
- Dimethyl telluride
- Diphenyltellurium
- Tellurium dichloride
Uniqueness
Tellurium, dichloro(p-(dimethylamino)phenyl)(m-nitrophenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications that other similar compounds may not be suitable for.
属性
CAS 编号 |
65743-49-9 |
|---|---|
分子式 |
C14H14Cl2N2O2Te |
分子量 |
440.8 g/mol |
IUPAC 名称 |
4-[dichloro-(3-nitrophenyl)-λ4-tellanyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H14Cl2N2O2Te/c1-17(2)11-6-8-13(9-7-11)21(15,16)14-5-3-4-12(10-14)18(19)20/h3-10H,1-2H3 |
InChI 键 |
CMDIUGSNOKWVMF-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)[Te](C2=CC=CC(=C2)[N+](=O)[O-])(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Des-tert-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl}docetaxel](/img/structure/B13808147.png)

![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B13808150.png)
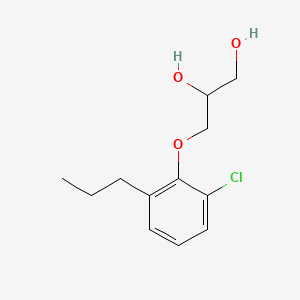
![1H-Cyclobuta[cd]pentalene,1a,3a,5a,5b-tetrahydro-1-(1-methylethylidene)-](/img/structure/B13808158.png)
